![molecular formula C12H18N2O5 B13552442 5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid](/img/structure/B13552442.png)
5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid
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Overview
Description
5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the oxazole ring: The protected amine is then reacted with appropriate reagents to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the amine, allowing selective reactions at other sites. Deprotection typically occurs under acidic conditions:
Reagent | Conditions | Outcome | Yield | Source |
---|---|---|---|---|
Trifluoroacetic acid (TFA) | Dichloromethane, 0–25°C | Free amine + CO₂ + tert-butanol | >90% | |
HCl (4M in dioxane) | 25°C, 2–4 h | Free amine hydrochloride salt | 85–95% |
Mechanism : Protonation of the Boc carbonyl oxygen followed by cleavage of the carbamate linkage generates a transient carbamic acid, which decomposes to release CO₂ and the free amine.
Oxazole Ring Functionalization
The 1,2-oxazole (isoxazole) ring undergoes electrophilic substitution and transition-metal-catalyzed coupling reactions. Key transformations include:
C–H Arylation
Using nickel or palladium catalysts, the oxazole’s C4 position (adjacent to the nitrogen) can be arylated:
Reagents/Catalysts | Substrates | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
Ni(CyPAd-DalPhos) | Aryl chlorides | DMF, 80°C, 12 h | C4-aryl-substituted oxazole | 70–85% |
Mechanism : Oxidative addition of the aryl halide to the Ni(0) catalyst, followed by C–H activation and reductive elimination .
Nucleophilic Substitution
Electron-deficient oxazoles may undergo nucleophilic attack at the C5 position, though this is less common in the presence of electron-withdrawing substituents (e.g., carboxylic acid) .
Carboxylic Acid Derivatives
The carboxylic acid group participates in standard derivatization reactions:
Example : Conversion to the methyl ester facilitates peptide coupling or further functionalization of the oxazole ring.
Condensation and Cyclization Reactions
The carboxylic acid and amine (post-Boc deprotection) enable cyclization to form bicyclic structures:
Reagents | Conditions | Product | Yield | Source |
---|---|---|---|---|
HATU, DIPEA | DMF, 25°C, 24 h | Oxazole-fused β-lactam | 65% |
Mechanism : Activation of the carboxylic acid as an acyloxyphosphonium intermediate, followed by intramolecular nucleophilic attack by the amine .
Oxazole Ring Oxidation
While the oxazole ring is generally stable, strong oxidants can modify its structure:
Reagent | Conditions | Outcome | Yield | Source |
---|---|---|---|---|
MnO₂ (activated) | Isopropyl acetate, 40°C | Oxazole N-oxide | 40% |
Limitation : Low yields due to competing decomposition pathways .
Scientific Research Applications
5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways . The oxazole ring provides stability and reactivity, allowing the compound to interact with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid
- tert-Butyloxycarbonyl-protected amino acids
- propan-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
Uniqueness
5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to its combination of a Boc-protected amine group and an oxazole ring. This structure provides both stability and reactivity, making it a valuable compound in various fields of research and industry .
Biological Activity
5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid, also known by its chemical structure and CAS number 2062593-99-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid is C23H28FN5O5, with a molecular weight of approximately 473.5 g/mol. The compound features an oxazole ring and a tert-butoxycarbonyl protecting group which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that oxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study demonstrated that oxazole-based compounds could inhibit the growth of human cancer cells with IC50 values in the micromolar range, suggesting potential for further development as therapeutic agents .
Table 1: Cytotoxicity of Oxazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 10 |
Compound B | A549 | 5 |
Compound C | MCF7 | 8 |
The mechanism by which oxazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some studies have reported that these compounds can modulate protein-protein interactions (PPIs) and inhibit proteolytic activities in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting that oxazole derivatives can exhibit antimicrobial activity. The structural characteristics of these compounds may enhance their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Table 2: Antimicrobial Activity of Related Compounds
Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|---|
Compound D | E. coli | 15 | 10 |
Compound E | S. aureus | 20 | 5 |
Case Studies
- Study on Cancer Cell Lines : A recent investigation explored the effects of various oxazole derivatives on human cancer cell lines such as HeLa and A549. The study found that certain modifications to the oxazole structure significantly increased cytotoxicity, highlighting the importance of chemical structure in drug design .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of oxazole derivatives against several bacterial strains. The results indicated that modifications to the side chains could enhance antimicrobial efficacy, providing a pathway for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid?
- Methodology : The compound is typically synthesized via a multi-step process involving:
- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the amine functionality of a propan-2-yl precursor using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF).
- Step 2 : Cyclization to form the 1,2-oxazole ring via condensation of a nitrile oxide with a dipolarophile (e.g., ethyl propiolate), followed by hydrolysis to yield the carboxylic acid.
- Key Characterization : Confirm intermediate structures using 1H-NMR (e.g., Boc-protected amine at δ 1.4 ppm) and 13C-NMR (carbonyl signals at ~150–170 ppm) .
Q. How should researchers assess the purity and stability of this compound under laboratory conditions?
- Methodology :
- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–260 nm. Monitor for impurities such as unreacted Boc precursors or degradation products.
- Stability Testing : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze via LC-MS. Store the compound at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group .
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing or handling powdered forms.
- First Aid : For accidental inhalation, move to fresh air and seek medical attention. For skin contact, wash with soap and water for 15 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1H-NMR shifts) during structural confirmation?
- Methodology :
- Case Study : If the methyl protons of the Boc group deviate from δ 1.4 ppm, consider steric hindrance or solvent polarity effects. Compare experimental data with DFT-calculated chemical shifts (Gaussian09/B3LYP/6-31G*).
- Alternative Techniques : Use 2D NMR (HSQC, HMBC) to confirm connectivity between the oxazole ring and propan-2-yl group. Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .
Q. What strategies optimize the coupling efficiency of this compound in peptide-like synthesis (e.g., amide bond formation)?
- Methodology :
- Activation Reagents : Test HATU/DIPEA in DMF for carboxylate activation. Monitor coupling efficiency via LC-MS (target m/z for adducts).
- Solvent Optimization : Compare reaction rates in DMF vs. dichloromethane. Polar aprotic solvents enhance solubility of the oxazole-carboxylic acid .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in acidic/basic environments?
- Mechanistic Insight :
- Acid Sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., TFA/DCM, 1:1 v/v). Monitor deprotection kinetics via 1H-NMR (disappearance of δ 1.4 ppm signal).
- Base Stability : Under mild basic conditions (pH 8–9), the oxazole ring remains intact, but prolonged exposure may hydrolyze the ester groups in related analogs .
Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzyme active sites)?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions between the oxazole-carboxylic acid moiety and conserved residues (e.g., hydrogen bonding with catalytic lysine).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with experimental IC₅₀ data from enzyme inhibition assays .
Q. Data Contradiction & Troubleshooting
Q. How to address discrepancies between theoretical and experimental melting points?
- Case Example : If the observed mp (150–151°C) deviates from predicted values (e.g., 145°C via DSC), consider polymorphism or residual solvent inclusion. Perform recrystallization (ethanol/water) and re-analyze via DSC .
Q. Why might HPLC purity assays fail to detect trace impurities in batch samples?
- Resolution :
- Column Sensitivity : Switch to a UPLC system with sub-2µm particles for higher resolution.
- Alternative Detection : Use charged aerosol detection (CAD) for non-UV-active impurities .
Properties
Molecular Formula |
C12H18N2O5 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C12H18N2O5/c1-11(2,3)18-10(17)13-12(4,5)8-6-7(9(15)16)14-19-8/h6H,1-5H3,(H,13,17)(H,15,16) |
InChI Key |
UDFWFFNEPRPVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC(=NO1)C(=O)O |
Origin of Product |
United States |
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